molecular formula C21H20N2O5 B2623048 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-60-3

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2623048
CAS No.: 1251693-60-3
M. Wt: 380.4
InChI Key: AJBQKOYYYLOTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

Ethyl 4-((benzo[d]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by the molecular formula C~21~H~20~N~2~O~5~ and a molecular weight of 380.4 g/mol . Its structure features:

  • A quinoline core substituted at position 4 with a (benzo[d]dioxol-5-ylmethyl)amino group.
  • A methyl group at position 8 of the quinoline ring.
  • An ethyl ester moiety at position 3.
  • A keto group at position 2, rendering the compound a 1,2-dihydroquinoline derivative.

The benzo[d]dioxole component introduces a bicyclic ether system with a methylenedioxy bridge, which enhances the compound’s electronic profile and potential for π-π stacking interactions. The InChI key AHDDOAIBTNOXJK-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.

Table 1: Key Structural and Molecular Properties

Property Description
Molecular Formula C~21~H~20~N~2~O~5~
Molecular Weight 380.4 g/mol
IUPAC Name Ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate
Key Functional Groups Quinoline core, benzo[d]dioxole, ethyl ester, keto group, methyl substituent

Historical Context in Quinoline Derivative Research

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. Early derivatives like quinine and cinchona alkaloids laid the foundation for antimalarial drug development. The synthetic modification of quinoline scaffolds gained momentum in the 20th century, driven by the need for bioactive molecules with improved pharmacokinetic properties.

The introduction of ethyl carboxylate and benzodioxole groups into quinoline frameworks emerged as a strategy to modulate solubility and target affinity. For instance, the Conrad–Limpach synthesis enabled the preparation of 4-hydroxyquinolines, while Friedlander’s method facilitated the incorporation of aryl amines. Ethyl 4-((benzo[d]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate exemplifies modern efforts to hybridize quinoline with privileged pharmacophores, reflecting advancements in regioselective functionalization.

Significance in Heterocyclic Compound Chemistry

This compound’s significance lies in its dual heterocyclic system :

  • Quinoline Core : The nitrogen-containing bicyclic structure confers planar rigidity, enabling intercalation with biological macromolecules.
  • Benzo[d]dioxole : The methylenedioxy bridge enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.

The 8-methyl substituent sterically shields the quinoline ring, potentially reducing off-target interactions. Meanwhile, the ethyl ester at position 3 serves as a prodrug moiety, which may hydrolyze in vivo to a bioactive carboxylic acid. Such structural features position this compound as a candidate for studying:

  • Enzyme inhibition (e.g., kinase or protease targets).
  • Antibacterial activity via topoisomerase interference.
  • Anticancer effects through apoptosis induction.

The integration of these motifs underscores the compound’s role in exploring structure-activity relationships (SAR) within heterocyclic drug discovery.

Properties

CAS No.

1251693-60-3

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-3-26-21(25)17-19(14-6-4-5-12(2)18(14)23-20(17)24)22-10-13-7-8-15-16(9-13)28-11-27-15/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24)

InChI Key

AJBQKOYYYLOTKE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative reacts with the quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Substituted benzo[d][1,3]dioxole derivatives

Scientific Research Applications

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2-oxo-1,2-dihydroquinoline derivatives, which are frequently modified at positions 3 and 4 to optimize pharmacological activity. Below is a comparative analysis with structurally related compounds:

Key Findings:

Substituent Effects on Bioactivity: The introduction of bulky groups at position 4 (e.g., benzo[d][1,3]dioxol or aryl-pyrazolidinone) enhances target binding affinity. For instance, analogs like 8a–c showed potent activity against MCF-7 cells (IC₅₀ ~5–10 µM), attributed to interactions with DNA topoisomerases or kinase inhibition .

Role of the Ethyl Ester (Position 3) :

  • The ethyl ester in Compound 2 and the target compound increases lipophilicity, facilitating cellular uptake. Hydrolysis of this ester (e.g., to carboxylic acid 4 ) reduces activity, suggesting the ester is critical for maintaining membrane permeability .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for Compound 2, involving condensation of substituted amines with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. Cyclization or further functionalization (e.g., hydrazine treatment for pyrazolidinone formation in 8a–d) modifies bioactivity .

Biological Activity

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a quinoline core combined with a benzo[d][1,3]dioxole moiety and an ethyl ester group. Its molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of 380.4 g/mol. The unique structural components contribute to its diverse biological properties.

PropertyValue
Molecular Formula C21H20N2O5C_{21}H_{20}N_{2}O_{5}
Molecular Weight 380.4 g/mol
IUPAC Name Ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis by condensing aniline derivatives with ketones.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : Conducted via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification with ethanol under acidic conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCC1954. The observed IC50 values indicate promising potency:

Cell LineIC50 (µM)
MCF-70.30 - 157.4
HCC19540.51 - 157.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and enzyme inhibition.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : It is explored as an inhibitor of cyclooxygenase (COX) and tubulin, which are critical targets in anti-inflammatory and anticancer therapies.
  • Interaction with Cellular Proteins : Studies indicate that the compound may interact with specific proteins involved in cell signaling pathways related to proliferation and survival.

Case Studies

A notable study evaluated the biological effects of this compound on MCF-7 cells using the MTT assay method:

  • Experimental Setup :
    • Cells were cultured at a density of 10410^4 cells/well in a 96-well plate.
    • Following treatment with varying concentrations of the compound for 48 hours, MTT reagent was added to assess cell viability.
  • Results :
    • Significant reductions in cell viability were observed at higher concentrations.
    • The compound's effectiveness was compared to standard chemotherapeutics like Doxorubicin (Dox), showing comparable or enhanced anticancer activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent Ratios : Adjust stoichiometry of intermediates (e.g., benzo[d][1,3]dioxol-5-ylmethylamine and ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives) to minimize side reactions .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency between the amine and carbonyl groups .

  • Temperature Control : Maintain 60–80°C during condensation to balance reaction rate and decomposition .

  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventDMF+15% vs. THF
Temp (°C)7085% yield
Time (h)12Minimizes byproducts

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm for C8-CH₃), and the ethyl ester (δ 1.3–4.3 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quinoline ring carbons .
  • IR Spectroscopy : Stretch bands for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) to verify molecular weight and fragmentation patterns (e.g., loss of ethyl group, m/z ~44) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding the orientation of the benzo[d][1,3]dioxole substituent?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution to obtain single crystals suitable for diffraction .

  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) with SHELXTL software for structure solution and refinement .

  • Torsion Angle Analysis : Measure dihedral angles between the benzo[d][1,3]dioxole ring and quinoline core to assess steric interactions (e.g., angles near 110–120° indicate minimal strain) .

    • Data Table :
Crystallographic ParameterValue
Space GroupP2₁/c
R-factor<0.05
Torsion Angle (C5–N–C–O)115°

Q. What strategies can address conflicting bioactivity data between in vitro and in vivo studies for this compound, particularly in antimicrobial assays?

  • Methodological Answer :
  • In Vitro–In Vivo Correlation (IVIVC) :

  • Solubility Enhancement : Use PEG-400 or cyclodextrin complexes to improve bioavailability in animal models .

  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies .

  • Dose Adjustments : Scale doses based on allometric modeling (e.g., body surface area) rather than direct mg/kg conversions .

    • Example Workflow :

In Vitro MIC (µg/mL) : 2.5 (vs. S. aureus) .

In Vivo ED₅₀ : 15 mg/kg (mouse model) due to protein binding and clearance .

Adjustment : Increase dose to 25 mg/kg with co-solvent to match efficacy.

Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound to enhance its anticancer potency?

  • Methodological Answer :
  • Core Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃ at C8) to increase DNA intercalation potential .

  • Replace ethyl ester with methyl to assess metabolic stability .

  • Biological Assays :

  • MTT Assay : Screen analogs against HeLa and MCF-7 cell lines .

  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence .

    • SAR Data Table :
Analog ModificationIC₅₀ (µM)Target Selectivity
C8-CF₃0.8Topoisomerase II
C4-NHCH₂Ph5.2Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.